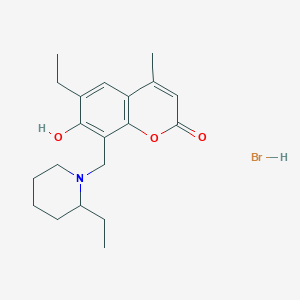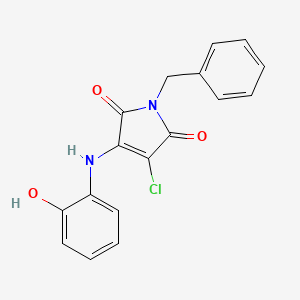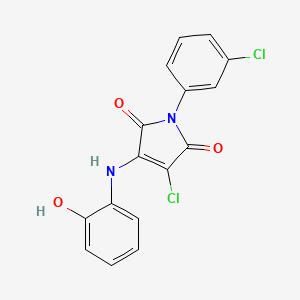![molecular formula C13H13N5O5 B7740248 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B7740248.png)
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a hydrazinyl group and a nitrobenzylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 6-methylpyrimidin-4(3H)-one hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazinyl and nitrobenzylidene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Applications De Recherche Scientifique
2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the hydrazinyl group can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the nitro group, which may result in different chemical properties and reactivity.
2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one: Lacks the hydroxy group, influencing its hydrogen bonding capabilities.
Uniqueness
The presence of both the nitro and methoxy groups in 2-[(2E)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one imparts unique chemical properties, such as enhanced reactivity and specific interactions with biological targets
Propriétés
IUPAC Name |
2-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-7-3-11(19)16-13(15-7)17-14-6-8-4-9(18(21)22)12(20)10(5-8)23-2/h3-6,20H,1-2H3,(H2,15,16,17,19)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSXGPAMOENTD-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-3,6-dimethyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B7740198.png)
![4-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B7740203.png)
![5-[(2E)-2-[(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B7740211.png)
![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B7740212.png)
![methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanoate](/img/structure/B7740226.png)


![4-[(E)-(2-{[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B7740235.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B7740238.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B7740252.png)
![N'-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B7740256.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B7740259.png)
